2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine

描述

Chemical Identity and Structural Features

This compound possesses the molecular formula C7H11N3 and a molecular weight of 137.18 daltons. The compound is registered under Chemical Abstracts Service number 1450752-97-2 and is catalogued with the MDL number MFCD29918288. Multiple synonyms exist for this compound, including 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethanamine, Pr-DiAz-NH2, Diazirine-amine, Alkyne-Diazirine-Amine, and 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanamine.

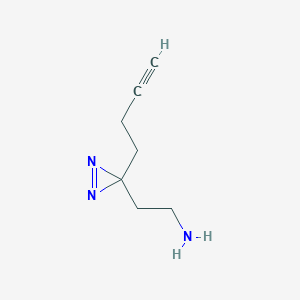

The molecular architecture of this compound integrates three chemically distinct functional groups positioned strategically to maximize synthetic utility. The diazirine ring represents a three-membered heterocycle containing two nitrogen atoms double-bonded to each other, forming a highly strained cyclic structure analogous to cyclopropene. This diazirine moiety is substituted at the carbon center with both a but-3-yn-1-yl chain containing a terminal alkyne and an ethanamine arm bearing a primary amine group.

Physical characterization reveals that the compound typically appears as an off-white solid with greater than 95% purity when analyzed by high-performance liquid chromatography with refractive index detection. The predicted physical properties include a boiling point of 192.5 ± 36.0 degrees Celsius and a density of 1.07 ± 0.1 grams per cubic centimeter. The compound demonstrates solubility in chloroform (sparingly), ethyl acetate (slightly), and methanol (slightly), with a predicted pKa value of 9.77 ± 0.10. Storage recommendations specify maintenance at negative 20 degrees Celsius with protection from light and moisture to preserve the photoreactive diazirine functionality.

Historical Development of Diazirine-Alkyne-Amine Trifunctional Probes

The development of trifunctional probe building blocks represents a significant evolution in chemical biology methodology, emerging from the need to address limitations in traditional photoaffinity labeling approaches. The concept of "minimalist" aliphatic diazirine-based probes gained prominence in 2013, when researchers recognized the importance of minimizing interference with target binding while maintaining functional versatility. These first-generation minimalist diazirine linkers were constructed upon alkyl diazirine cores connected to terminal alkynes through short aliphatic chains, enabling the incorporation of different functional groups while preventing side reactions during the requisite ammonia and hydroxylamine-O-sulfonic acid treatment steps in diaziridine formation.

The synthesis of representative aliphatic ketones containing alkyne functionalities became possible through transformations starting from ethyl acetoacetate as the initial material. The minimum length limitation of two carbons on both sides of the diazirine moiety in the linker was established to enable the incorporation of diverse functional groups while maintaining synthetic accessibility. Subsequently, modifications to the alkyne terminal of first-generation minimalist diazirine linkers led to the development of cyclopropene alternatives through rhodium-catalyzed reactions of alpha-diazo esters with alkynes, representing second-generation minimalist linkers.

The synthetic methodology for diazirine formation from carbonyl compounds was first published in 1960, with subsequent protocols following this method relatively closely. The general synthetic approach involves three sequential steps: condensation of the carbonyl compound with a nucleophilic nitrogen atom source to form an imine, addition of an electrophilic nitrogen atom source across the carbon-nitrogen double bond of the imine to form a diaziridine, and oxidative dehydrogenation of the diaziridine to yield the final diazirine. Recent synthetic improvements have incorporated the use of readily available bases such as potassium hydroxide to enable gram-scale production of these valuable building blocks.

The incorporation of amine functional groups into diazirine-alkyne frameworks represents a strategic design choice that provides connectivity options for coupling to ligands and pharmacophores. When appended to biologically active molecules through the amine linker, these building blocks enable ultraviolet light-induced covalent modification of biological targets with potential for downstream applications via the alkyne tag. The development of trifunctional scaffolds has proven valuable in applications requiring probe development, streamlining the incorporation of reactive groups and bioorthogonal handles in a single synthetic step while enabling small library generation through similar connectivity groups.

Significance in Modern Photoreactive Chemistry

The significance of this compound in contemporary photoreactive chemistry stems from its ability to address fundamental challenges in studying transient biomolecular interactions. Alkyl diazirines have emerged as preferred photoaffinity labeling reagents due to their compact size, being nearly isosteric to a methyl group, and their activation at wavelengths approximately 355 nanometers that are not damaging to proteins. The photostability of alkyl diazirines under typical laboratory lighting conditions eliminates the need to perform experiments in darkness, significantly enhancing experimental convenience.

Recent mechanistic investigations have revealed that alkyl diazirines exhibit preferential labeling of acidic amino acids in a pH-dependent manner characteristic of a reactive alkyl diazo intermediate. Systematic studies demonstrate that aryl-trifluorodiazirine primarily reacts through a carbene intermediate, while alkyl diazirines transition through a reactive diazo intermediate that preferentially reacts with acidic amino acids. This mechanistic understanding rationalizes the preferential labeling of membrane proteins and proteins with negatively charged electrostatic surfaces in cellular environments.

The photoreactive mechanism involves a two-step pathway with sequential generation of diazo and carbene intermediates. Under aqueous conditions, photo-irradiation of alkyl diazirines at equimolar concentrations with individual amino acids reveals selective conjugation with glutamic acid and aspartic acid residues at yields of 10-15 percent. The insertion of alkyl diazirines to tyrosine and cysteine residues can be detected in aqueous solution at elevated concentrations, and filtration of broadband excitation wavelength to exclude wavelengths below 320 nanometers increases reactivity with weak acids by slowing the transition of the diazo to carbene intermediate.

The diazo intermediate preferentially targets buried polar residues, many of which are inaccessible with known chemical cross-linking probes due to their limited reactivity. Tuning light intensity and duration enhances selectivity towards polar residues by biasing diazo-mediated cross-linking reactions over carbene-mediated reactions. This mechanistic understanding enables researchers to optimize experimental conditions for specific targeting of different residue types, significantly expanding the scope of accessible protein-ligand interaction sites.

The incorporation of alkyne functionality provides compatibility with copper-catalyzed azide-alkyne cycloaddition reactions, enabling the post-labeling attachment of various reporter molecules including fluorophores, biotin tags, or other functional groups. This bioorthogonal chemistry approach allows trafficking studies to be completed before the addition of detection molecules, avoiding potential interference with natural biological processes. The alkyne modification represents a minimal structural perturbation that does not greatly influence molecular behavior, as evidenced by the ability of various alkyne-containing cholesterol probes to support the growth of cholesterol-auxotrophic cells to nearly the same degree as native cholesterol.

属性

IUPAC Name |

2-(3-but-3-ynyldiazirin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-3-4-7(5-6-8)9-10-7/h1H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCIBERQJQEYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(N=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450752-97-2 | |

| Record name | 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Multi-step Synthesis via Azide Intermediate

One well-documented synthetic route involves three main steps:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Pyridine, DMAP, triethylamine, DCM, 0–20 °C | Activation of hydroxyl precursor for substitution |

| 2 | Sodium azide, N,N-dimethylformamide (DMF), 70 °C | Azide substitution to introduce N3 group |

| 3 | Triphenylphosphine, tetrahydrofuran (THF), water, 24 h | Staudinger reduction of azide to amine |

This sequence converts an alcohol-functionalized diazirine intermediate into the corresponding ethan-1-amine derivative by first forming an azide intermediate and then reducing it to the amine.

Direct Reaction of But-3-yn-1-amine with Diazirine Precursor

Another method involves reacting but-3-yn-1-amine directly with a diazirine precursor under specific conditions to form the diazirine ring while retaining the alkyne and amine functionalities. This method is favored in industrial settings for its efficiency and scalability.

Conversion from 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol

An alternative synthetic approach starts from the ethanol analogue of the target compound. Through substitution or reductive amination reactions, the hydroxyl group is replaced or converted into the amine group, yielding 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine.

Reaction Mechanisms and Chemical Considerations

- Azide substitution and reduction: The azide intermediate is a key step, where nucleophilic substitution replaces a leaving group (often a tosylate or activated alcohol) with azide ion (N3−). The azide is then reduced by triphenylphosphine in aqueous THF to the primary amine.

- Diazirine ring formation: Diazirines are typically formed by oxidation of amidines or hydrazones. The diazirine ring is stable yet photoreactive, enabling photoaffinity labeling.

- Alkyne preservation: The but-3-yn-1-yl group’s triple bond is preserved throughout synthesis, requiring mild reaction conditions to avoid oxidation or polymerization.

Summary Table of Key Synthetic Data

| Parameter | Details |

|---|---|

| Molecular Formula | C7H11N3 |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 1450752-97-2 |

| Key Reagents | But-3-yn-1-amine, sodium azide, triphenylphosphine, pyridine, DMAP, triethylamine |

| Solvents | Dichloromethane (DCM), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), water |

| Reaction Temperatures | 0–20 °C (activation), 70 °C (azide substitution), room temperature (reduction) |

| Typical Yield | Up to 80% (depending on purification) |

| Purification Methods | Column chromatography, HPLC |

Research Findings and Practical Notes

- The azide substitution step requires careful temperature control to maximize yield and minimize side reactions.

- Triphenylphosphine reduction is performed over 24 hours to ensure complete conversion of azide to amine.

- The diazirine moiety is sensitive to strong acids and bases; thus, neutral or mildly basic conditions are maintained.

- The alkyne group enables subsequent click chemistry reactions, enhancing the compound’s utility as a chemical probe.

- Purity of the final product can reach >97% with proper chromatographic techniques.

化学反应分析

Types of Reactions

2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized under specific conditions.

Reduction: The diazirine ring can be reduced to form different products.

Substitution: The amine group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can lead to the formation of carboxylic acids, while reduction of the diazirine ring can yield amines or other nitrogen-containing compounds .

科学研究应用

Overview

2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine, also known as a diazirine derivative, is a compound with significant potential in various scientific research applications. Its unique structural features, including the diazirine moiety, enable it to serve as a versatile chemical probe for biological studies. This article explores its applications in chemical biology, drug discovery, and photochemistry.

Chemical Biology

The compound is primarily utilized in chemical biology as a photoaffinity labeling agent . The diazirine group can be activated by UV light, allowing it to form covalent bonds with nearby biomolecules. This property is particularly valuable for:

- Identifying Protein Interactions : By tagging proteins with the diazirine-containing compound, researchers can study protein-protein interactions in live cells.

- Mapping Biological Pathways : The ability to covalently bond to specific targets enables the mapping of complex biological pathways and understanding their dynamics.

Drug Discovery

In drug discovery, this compound serves as a building block for synthesizing novel therapeutics . Its applications include:

- Designing Kinase Inhibitors : The compound can be incorporated into kinase inhibitors to enhance their specificity and efficacy through targeted delivery mechanisms.

- Developing Probes for High-throughput Screening : It can be used to create probes that facilitate high-throughput screening of drug candidates against specific biological targets.

Photochemistry

The photochemical properties of diazirines allow for their use in:

- Light-Induced Reactions : The compound can initiate reactions upon exposure to UV light, making it useful in synthetic organic chemistry for creating complex molecules.

- Studying Reaction Mechanisms : Researchers utilize its photochemical behavior to investigate reaction mechanisms and pathways in organic synthesis.

Case Study 1: Protein Target Identification

A study demonstrated the effectiveness of diazirine-based probes in identifying protein targets within cellular environments. By tagging proteins with the compound and exposing them to UV light, researchers successfully identified multiple interaction partners of a specific kinase, providing insights into its regulatory mechanisms.

Case Study 2: Development of Selective Kinase Inhibitors

Another research effort focused on synthesizing selective kinase inhibitors using the diazirine compound. The incorporation of the diazirine moiety allowed for enhanced binding affinity and selectivity towards the target kinase, leading to promising results in preclinical trials.

作用机制

The mechanism of action of 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine involves its ability to form covalent bonds with biological targets upon activation by light. This property makes it useful in photoaffinity labeling, where it can be used to identify and study the interactions of proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Chemical Identity :

- CAS No.: 1450752-97-2

- Molecular Formula : C₇H₁₁N₃

- Molecular Weight : 137.18 g/mol

- Structure: Features a diazirine ring (3H-diazirin-3-yl) substituted with a but-3-yn-1-yl group and a 2-aminoethyl side chain .

- Key Functional Groups :

Synthesis :

The compound is synthesized via multi-step organic reactions starting from acetylacetic acid derivatives. Key steps include:

Lithium diisopropylamide (LDA)-mediated alkylation with bromoalkynes.

Cyclization to form the diazirine ring using ammonia and iodine .

Purification : Achieved via preparative HPLC, with structural confirmation by ¹H/¹³C NMR and mass spectrometry .

Table 1: Structural and Functional Comparison

Key Differences :

Reactivity: The terminal alkyne in the target compound enables CuAAC, absent in TPD or methyl-substituted analogs. This expands utility in bioconjugation . TPD exhibits superior carbene reactivity (95% OH insertion in methanol), whereas the target compound primarily forms covalent adducts with proximal biomolecules .

Stability :

- The target compound requires storage at -20°C to prevent degradation , while TPD retains stability under harsh conditions (1 M HCl/NaOH, 75°C) .

- CF₃-substituted diazirines (e.g., alkyl CF3 linker) show higher photolysis quantum yields but lower solubility in aqueous media .

Synthetic Complexity: The target compound’s synthesis involves 5–6 steps with moderate yields (58–82%) , whereas TPD is synthesized in fewer steps (60% overall yield) from trifluoroacetophenone .

Biological Compatibility :

- The amine group in the target compound allows direct conjugation to carboxylic acids (e.g., LCA, chlorogenic acid) via EDC/HOBt coupling . In contrast, TPD derivatives require functionalization (e.g., tosylate intermediates) for bioconjugation .

Table 2: Application-Specific Performance

生物活性

2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine, also known by its CAS number 1450752-97-2, is a diazirine-based compound that has gained attention in biochemical research due to its unique properties as a photoaffinity labeling agent. This compound features a diazirine moiety, which is known for its ability to form covalent bonds with nearby biomolecules upon exposure to UV light, making it valuable for studying protein interactions and dynamics.

The molecular formula of this compound is C₇H₁₁N₃, with a molecular weight of approximately 137.18 g/mol. It is typically stored under inert conditions and at low temperatures to maintain stability .

| Property | Value |

|---|---|

| CAS Number | 1450752-97-2 |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| Storage Conditions | Inert atmosphere, -20°C |

The primary biological activity of diazirine compounds like this compound lies in their ability to serve as photoaffinity probes. Upon UV irradiation, the diazirine group undergoes a rearrangement to form a highly reactive carbene, which can covalently bond to nucleophilic residues in proteins, such as lysine and cysteine . This property allows researchers to capture transient protein-protein interactions and map protein localization within cells.

Applications in Research

- Protein Interaction Studies : The compound has been utilized in various studies aimed at identifying protein interaction networks. By tagging proteins of interest with the diazirine probe, researchers can subsequently isolate and identify interacting partners through mass spectrometry.

- Targeted Protein Acetylation : Recent studies have demonstrated the use of diazirine-based compounds for targeted acetylation of histones in live cells. For example, AceTAG compounds have shown rapid and selective acetylation of specific lysine residues on histone proteins, suggesting potential applications in epigenetic research .

Study 1: Protein Crosslinking

In a study published on the development of diazirine-based crosslinking agents, researchers demonstrated that the incorporation of this compound into cellular systems allowed for effective mapping of protein interactions under physiological conditions. The study highlighted the compound's efficiency in capturing transient interactions that are often missed by conventional methods .

Study 2: Acetylation Dynamics

Another significant application was reported where AceTAG-mediated acetylation was evaluated using HeLa cells. The study found that treatment with diazirine-based compounds led to immediate acetylation at specific lysine residues within minutes, indicating the rapid action of these compounds in live-cell environments. This work underscores the potential for diazirines to serve as tools for manipulating post-translational modifications in real-time .

常见问题

Q. What is the primary application of this compound in chemical biology?

This compound is widely used as a photoaffinity probe in chemical proteomics to covalently crosslink with target proteins upon UV irradiation. Its diazirine group generates carbene intermediates upon activation, enabling irreversible binding to proximal biomolecules, while the terminal alkyne allows downstream conjugation via click chemistry (e.g., with azide-functionalized tags). This dual functionality facilitates target identification and mapping of ligand-protein interactions .

Q. How should this compound be stored to ensure stability?

The compound is light-sensitive and must be stored at −20°C in a tightly sealed, light-protected container under inert gas (e.g., argon). Prolonged exposure to ambient temperature or moisture can lead to decomposition of the diazirine ring, reducing its photo-crosslinking efficiency .

Q. What synthetic routes are commonly employed to prepare this compound?

A representative synthesis involves:

Lithium diisopropylamide (LDA)-mediated alkylation : Starting with ethyl acetoacetate, LDA deprotonates the substrate at −40°C in THF, followed by reaction with a propargyl bromide derivative to introduce the alkyne moiety .

Diazirine ring formation : Reaction of intermediate ketones with ammonia and hydroxylamine-O-sulfonic acid under controlled pH conditions .

Purification is typically achieved via preparative HPLC using trifluoroacetic acid (TFA) as a modifier .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency when linking this compound to bioactive molecules?

Key considerations include:

- Coupling chemistry : Carbodiimide-mediated (EDCI/HOBt) activation of carboxylic acid groups on the target molecule (e.g., chlorogenic acid or lithocholic acid) for amide bond formation with the primary amine of the diazirine-alkyne probe .

- Solvent selection : Use anhydrous DCM or THF to minimize side reactions.

- Stoichiometry : A 1:1 molar ratio of probe to target molecule, with excess EDCI (1.2 equiv) to drive the reaction to completion .

Post-reaction, purify conjugates via reversed-phase HPLC to remove unreacted probe and byproducts .

Q. What analytical techniques are critical for validating the structural integrity of synthesized probes?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of diazirine (δ ~2.5–3.5 ppm for CH₂ groups adjacent to the diazirine ring) and alkyne protons (sharp singlet at ~2.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., [M+H]⁺ for C₇H₁₁N₃: 137.18 g/mol) .

- HPLC-UV : Assesses purity (>97% by area under the curve at 254 nm) .

Q. How can researchers address low crosslinking efficiency in photoaffinity experiments?

Potential solutions include:

- UV irradiation optimization : Test wavelengths (e.g., 365 nm vs. 254 nm) and exposure times (10–60 seconds) to balance activation and protein damage .

- Competitive binding assays : Use excess unmodified ligand to confirm specificity of crosslinking .

- Probe concentration titration : Ensure sub-micromolar concentrations to avoid nonspecific binding .

Data Contradiction Analysis

Q. Why do reported yields for probe conjugation vary across studies (e.g., 76% vs. 80.6%)?

Discrepancies arise from:

- Reaction scale : Smaller scales (e.g., 0.56 mmol in ) may suffer from greater proportional losses during purification.

- Purification methods : Preparative HPLC with TFA gradients (as in ) often achieves higher recovery than silica gel chromatography.

- Substrate reactivity : Differences in steric hindrance or solubility of target molecules (e.g., carboxylic acid vs. hydroxyl groups) .

Q. How should researchers reconcile conflicting stability data for this compound?

While most studies recommend −20°C storage , some protocols use short-term room-temperature handling under inert gas. Contradictions likely stem from batch-specific impurities (e.g., residual solvents accelerating decomposition). Always verify purity via NMR or HPLC before critical experiments .

Methodological Best Practices

Q. What controls are essential in photoaffinity labeling experiments?

- Dark control : Process samples identically without UV irradiation to exclude non-covalent interactions.

- Competitor control : Pre-incubate with excess unlabeled ligand to block specific binding sites.

- Click chemistry negative control : Omit the copper catalyst in azide-alkyne cycloaddition steps to confirm reaction specificity .

Q. How can researchers troubleshoot failed target identification after pull-down assays?

- Probe validation : Confirm probe activity via model systems (e.g., binding to a known target).

- Stringency optimization : Adjust wash buffers (e.g., salt concentration, detergent type) to reduce background .

- Mass spectrometry sensitivity : Use tandem mass tags (TMT) or label-free quantification with high-resolution Orbitrap instruments to detect low-abundance targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。